3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate is an organic compound that features a tetrazole ring and a benzoate ester. The tetrazole ring is known for its stability and diverse biological activities, making it a valuable component in medicinal chemistry . The benzoate ester group adds to the compound’s versatility, allowing it to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate typically involves the reaction of 3-(1H-tetrazol-1-yl)phenol with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetrazole N-oxides.
Reduction: Formation of 3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to the bioisosteric properties of the tetrazole ring.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid: Similar in structure but with a carboxylic acid group instead of a benzoate ester.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group, offering different reactivity and biological properties.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate is unique due to its combination of a tetrazole ring and a benzoate ester, providing a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-propoxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-2-10-23-16-9-4-3-8-15(16)17(22)24-14-7-5-6-13(11-14)21-12-18-19-20-21/h3-9,11-12H,2,10H2,1H3 |
InChI Key |
LBRGYOOBHFDIIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.